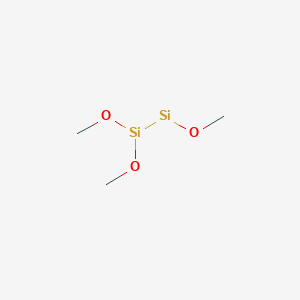
2,4-bis(6-chloropyridin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis(6-chloropyridin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 6-chloropyridin-3-yl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(6-chloropyridin-3-yl)pyridine typically involves the coupling of 6-chloropyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-chloropyridine boronic acid is reacted with 2,4-dibromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or DMF at elevated temperatures.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-bis(6-chloropyridin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can be oxidized or reduced, depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as DMSO or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while oxidation can lead to pyridine N-oxides .
Applications De Recherche Scientifique
2,4-bis(6-chloropyridin-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: It is employed in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It is used in studies involving DNA binding and protein interactions, which are crucial for understanding its mechanism of action.
Mécanisme D'action
The mechanism of action of 2,4-bis(6-chloropyridin-3-yl)pyridine involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Known for its versatility in coordination chemistry and supramolecular assemblies.
2-chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-acetyl-2-chloropyridine: Utilized in organic synthesis as an intermediate.
Uniqueness
2,4-bis(6-chloropyridin-3-yl)pyridine is unique due to its dual chloropyridinyl substitution, which enhances its ability to participate in complex formation and increases its potential for diverse applications in medicinal and materials chemistry .
Propriétés
Numéro CAS |
942206-24-8 |
|---|---|
Formule moléculaire |
C15H9Cl2N3 |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
2,4-bis(6-chloropyridin-3-yl)pyridine |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-3-1-11(8-19-14)10-5-6-18-13(7-10)12-2-4-15(17)20-9-12/h1-9H |
Clé InChI |
CWMMDFDDGLQUBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=CC(=NC=C2)C3=CN=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633420.png)
![N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B12633429.png)
![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![2-methoxy-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12633449.png)
![2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B12633450.png)

![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)

![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)



![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
